(1R,4S)-Tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (1R,4S)-Tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 151792-53-9
VCID: VC0132598
InChI: InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3/t7-,8+/m1/s1
SMILES: CC(C)(C)OC(=O)N1C2CC(C1=O)C=C2
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol

(1R,4S)-Tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

CAS No.: 151792-53-9

Main Products

VCID: VC0132598

Molecular Formula: C11H15NO3

Molecular Weight: 209.24 g/mol

(1R,4S)-Tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate - 151792-53-9

CAS No. 151792-53-9
Product Name (1R,4S)-Tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Molecular Formula C11H15NO3
Molecular Weight 209.24 g/mol
IUPAC Name tert-butyl (1R,4S)-3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate
Standard InChI InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h4-5,7-8H,6H2,1-3H3/t7-,8+/m1/s1
Standard InChIKey NQIZWJGHIYDHRL-SFYZADRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2C[C@H](C1=O)C=C2
SMILES CC(C)(C)OC(=O)N1C2CC(C1=O)C=C2
Canonical SMILES CC(C)(C)OC(=O)N1C2CC(C1=O)C=C2
PubChem Compound 11830665
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator